molecular formula C9H13N3O4S2 B2634640 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)methanesulfonamide CAS No. 2034338-50-4

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)methanesulfonamide

Cat. No.: B2634640
CAS No.: 2034338-50-4
M. Wt: 291.34
InChI Key: WFWCGESTJHKOOV-UHFFFAOYSA-N
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Description

N-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)methanesulfonamide is a sulfonamide derivative featuring a benzo[c][1,2,5]thiadiazole core modified with dimethyl and dioxido substituents. The benzo[c][1,2,5]thiadiazole scaffold is known for its electron-deficient nature, making it valuable in designing charge-transfer materials or bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4S2/c1-11-8-5-4-7(10-17(3,13)14)6-9(8)12(2)18(11,15)16/h4-6,10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWCGESTJHKOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NS(=O)(=O)C)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H16N6O3S
  • Molecular Weight : 384.4 g/mol

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of compounds containing the thiadiazole moiety. Research indicates that this compound exhibits significant activity against various bacterial strains and fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus<40 μg/mL
Bacillus subtilis<47 μg/mL
Salmonella typhimurium<132 μg/mL
Candida albicans<207 μg/mL

The compound's broad-spectrum activity suggests it may interfere with critical bacterial processes such as cell wall synthesis and DNA replication .

The exact mechanisms by which this compound exerts its effects are still being elucidated. However, it is believed to act through several pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes essential for bacterial growth, such as dihydroorotase and DNA gyrase .
  • Disruption of Metabolic Processes : The compound may disrupt essential metabolic pathways in bacteria and fungi .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has been predicted using models such as SwissADME. Key findings include:

  • Lipophilicity (Log P) : Indicates moderate absorption potential.
  • Topological Polar Surface Area (TPSA) : Suggests favorable bioavailability characteristics.

These properties suggest that the compound may have good gastrointestinal absorption and bioavailability without violating Lipinski's Rule of Five .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives related to this compound:

  • Synthesis and Activity Evaluation : A study synthesized various benzothiazole derivatives and evaluated their antimicrobial activities. The derivatives exhibited varying degrees of efficacy against Gram-positive and Gram-negative bacteria .
  • Molecular Docking Studies : Molecular docking analyses have indicated strong binding affinities between the compound and target proteins involved in bacterial metabolism. These studies provide insights into how structural modifications can enhance biological activity .
  • Comparative Studies : Research comparing this compound with other thiadiazole derivatives has highlighted its superior antimicrobial properties against certain pathogens .

Scientific Research Applications

Medicinal Chemistry

1.1 Enzyme Inhibition

The compound is being studied for its ability to inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX. Research indicates that derivatives of this compound exhibit significant inhibitory activity against various CA isoforms, which are crucial in regulating pH and bicarbonate levels in tumors. A study reported that saccharide-modified thiadiazole sulfonamides demonstrated high topological polar surface area values and effective inhibition of CAs II and IX, suggesting their potential as therapeutic agents in cancer treatment .

Enzyme Inhibition Activity Reference
CA IIHigh
CA IXSignificant
CA XIIModerate

1.2 Antiviral Activity

Compounds structurally related to N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)methanesulfonamide have shown promising antiviral properties. For instance, derivatives have been effective against herpes simplex virus (HSV) and hepatitis B virus (HBV), indicating their potential use in antiviral therapies. Studies have reported IC50 values demonstrating significant inhibition of viral replication.

Compound Virus Target IC50 (μM) CC50 (μM)
3adHSV-150600
4aHBV25>1000

Antimicrobial Properties

The thiadiazole moiety present in this compound contributes to its antimicrobial activity. Research has demonstrated that modifications to the compound can enhance its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assessments are essential for evaluating the safety profile of new compounds. The MTT assay has been employed to determine the cytotoxic effects of this compound on various cell lines. Results indicate variable cytotoxicity depending on the cell type:

Cell Line IC50 (μM)
Vero Cells600
HepG2 Cells>1000

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • HSV Inhibition Study : In vitro studies demonstrated that derivatives effectively inhibited HSV replication in Vero cells with minimal cytotoxicity.
  • Antimicrobial Efficacy Investigation : A recent study into thiadiazole derivatives found varying degrees of antimicrobial activity against Staphylococcus aureus and Escherichia coli.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)methanesulfonamide are best understood through comparison with related compounds. Below is a detailed analysis:

Structural Analogues

2.1.1. Benzo[c][1,2,5]thiadiazole Derivatives
  • Ethyl 2-((4-chlorobenzo[c][1,2,5]thiadiazol-5-yl)oxy)acetate ():
    This compound shares the benzo[c][1,2,5]thiadiazole core but lacks sulfonamide and dioxido groups. Instead, it features a chloro substituent and an ester-linked side chain. The absence of electron-withdrawing sulfonamide groups reduces its polarity compared to the target compound.
2.1.2. Thiazole-Containing Sulfonamides
  • Thiazol-5-ylmethyl carbamates (): These compounds, such as Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate (), replace the benzo[c][1,2,5]thiadiazole core with thiazole or oxazolidinone moieties. Their biological activity (e.g., antimicrobial or protease inhibition) often stems from the carbamate linkage and stereochemical complexity, unlike the sulfonamide-directed interactions of the target compound .

Physicochemical Properties

Property Target Compound Ethyl 2-((4-chlorobenzo[c][1,2,5]thiadiazol-5-yl)oxy)acetate Thiazol-5-ylmethyl Carbamates
Core Structure Benzo[c][1,2,5]thiadiazole with dioxido and sulfonamide Benzo[c][1,2,5]thiadiazole with chloro and ester Thiazole/oxazolidinone with carbamate
Polarity High (due to sulfonamide and dioxido) Moderate (ester and chloro) Variable (depends on substituents)
Bioactivity Potential enzyme inhibition (sulfonamide motif) Limited data Antimicrobial, protease inhibition
Synthetic Yield Not reported >65% () 62–77% ()

Q & A

Q. What are the established synthetic routes for preparing N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)methanesulfonamide, and what critical reagents are involved?

Methodological Answer: The synthesis typically involves three stages:

Formation of the benzo[c][1,2,5]thiadiazole core : Cyclization of substituted benzene precursors with sulfur and nitrogen sources under reflux conditions (e.g., acetonitrile or DMF) .

Introduction of the methanesulfonamide group : Nucleophilic substitution or coupling reactions using methanesulfonyl chloride in the presence of a base (e.g., K₂CO₃ or Et₃N) to functionalize the 5-position .

Oxidation to the dioxido state : Treatment with oxidizing agents (e.g., H₂O₂ or iodine in basic media) to convert the thiadiazole sulfur atoms to sulfone groups .
Key reagents : Acetonitrile, DMF, iodine, triethylamine, and methanesulfonyl chloride.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers confirm its structure?

Methodological Answer:

  • ¹H/¹³C NMR : The methyl groups (1,3-dimethyl) appear as singlets at δ ~3.2–3.5 ppm (¹H) and ~35–40 ppm (¹³C). The sulfonamide protons resonate as broad peaks at δ ~7.5–8.0 ppm .
  • IR Spectroscopy : Strong absorption bands at ~1150 cm⁻¹ (S=O stretching) and ~1350 cm⁻¹ (S-N stretching) confirm sulfone and sulfonamide groups .
  • Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z 356.2 for C₁₁H₁₂N₂O₄S₂) validate the molecular formula .

Q. How does the dioxido group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing dioxido group increases the electrophilicity of adjacent carbons, facilitating nucleophilic attacks. For example, in SNAr (nucleophilic aromatic substitution), the 5-position becomes highly reactive toward amines or thiols. Researchers should optimize solvent polarity (e.g., DMF or DMSO) and temperature (60–80°C) to enhance reaction rates .

Advanced Research Questions

Q. What mechanistic insights explain the stability of the dioxido group under varying pH conditions during synthesis?

Methodological Answer: The dioxido group (S=O) is susceptible to hydrolysis under strongly acidic or basic conditions. Computational studies (DFT calculations) suggest that protonation of the sulfone oxygen in acidic media weakens S-O bonds, leading to degradation. To mitigate this, buffer systems (pH 6–8) and inert atmospheres are recommended during synthesis .

Q. How can researchers resolve contradictions in NMR data when synthesizing derivatives with varying substituents?

Methodological Answer:

  • Case Study : If ¹H NMR shows unexpected splitting in methyl groups, assess steric hindrance or conformational isomerism using variable-temperature NMR .
  • Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks. For example, HMBC correlations between sulfonamide protons and aromatic carbons confirm regioselectivity .
  • Controlled Experiments : Synthesize analogs with deuterated methyl groups to isolate spectral contributions .

Q. What computational strategies predict the compound’s binding affinity to biological targets, such as antimicrobial enzymes?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase). Key binding residues (e.g., Asp27, Lys32) form hydrogen bonds with the sulfonamide group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. RMSD plots <2 Å indicate stable binding .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design derivatives with enhanced activity .

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